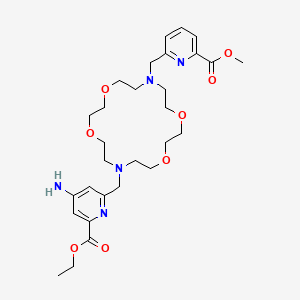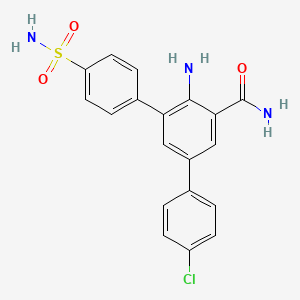
HPN-01
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HPN-01 is a potent and selective inhibitor of IκB kinase (IKK), which plays a crucial role in the regulation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This compound has shown significant potential in the treatment of various inflammatory diseases and metabolic disorders, particularly non-alcoholic steatohepatitis (NASH) and metabolic dysfunction-associated steatohepatitis (MASH) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HPN-01 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
Formation of the Core Structure: The core structure is synthesized through a series of condensation reactions involving aromatic aldehydes and amines.
Functional Group Introduction: Various functional groups, such as chloro, nitro, and sulfonamide groups, are introduced through substitution reactions.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large quantities of starting materials are reacted in batch reactors under controlled conditions.
Continuous Flow Processing: For higher efficiency, continuous flow reactors are used to maintain a steady production rate.
Chemical Reactions Analysis
Types of Reactions
HPN-01 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, which can be further utilized in different applications .
Scientific Research Applications
HPN-01 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the NF-κB pathway and its role in inflammation and cancer.
Biology: Investigated for its effects on cellular signaling pathways and gene expression.
Medicine: Under clinical development for the treatment of NASH and MASH, showing promise in reducing liver steatosis and inflammation
Mechanism of Action
HPN-01 exerts its effects by selectively inhibiting IκB kinase (IKK), which is a key regulator of the NF-κB pathway. By inhibiting IKK, this compound prevents the phosphorylation and degradation of IκB, thereby blocking the translocation of NF-κB to the nucleus. This results in the suppression of pro-inflammatory cytokine production and the attenuation of inflammatory responses . Additionally, this compound has been shown to regulate lipid metabolism and reduce liver steatosis in models of NASH .
Comparison with Similar Compounds
HPN-01 is unique in its high selectivity for IKK and its ability to inhibit multiple isoforms of the kinase (IKK-α, IKK-β, and IKK-ε). Similar compounds include:
BAY-985: A dual inhibitor of TBK1 and IKKε, used in cancer research.
IKK-16: A selective inhibitor of IKK-2, used in studies of inflammatory diseases.
TBK1/IKKε-IN-1: A dual inhibitor of TBK1 and IKKε, with applications in immune disorders.
This compound stands out due to its broader selectivity and potential therapeutic applications in metabolic disorders and liver diseases .
Properties
IUPAC Name |
2-amino-5-(4-chlorophenyl)-3-(4-sulfamoylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3S/c20-14-5-1-11(2-6-14)13-9-16(18(21)17(10-13)19(22)24)12-3-7-15(8-4-12)27(23,25)26/h1-10H,21H2,(H2,22,24)(H2,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLFMRGTLRIXDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=CC(=C2)C3=CC=C(C=C3)Cl)C(=O)N)N)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
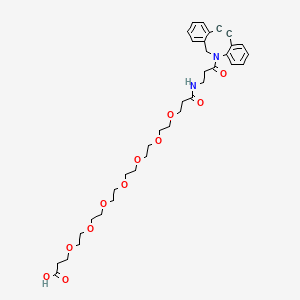
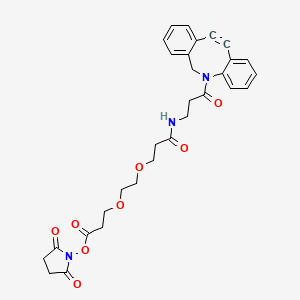
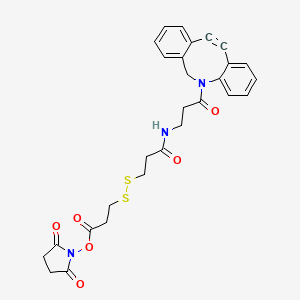
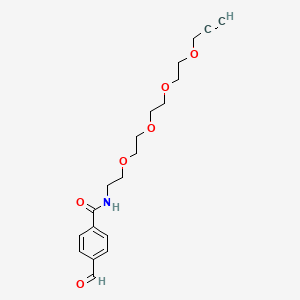
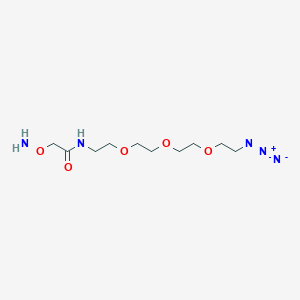
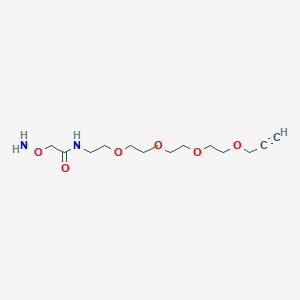
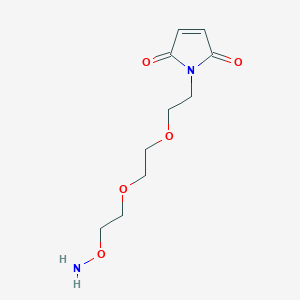

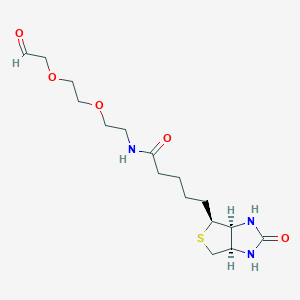
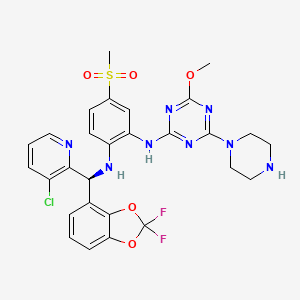
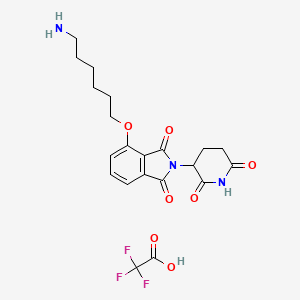
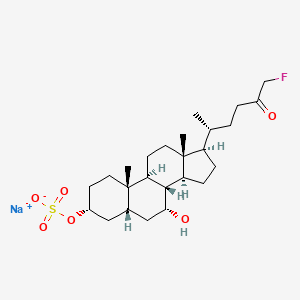
![3,6-bis[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]-9H-carbazole;diiodide](/img/structure/B8103988.png)
